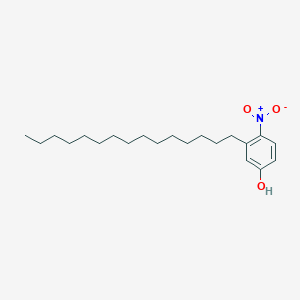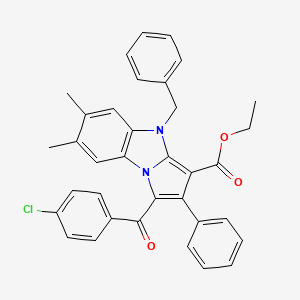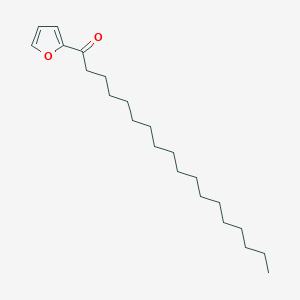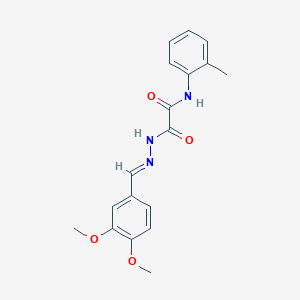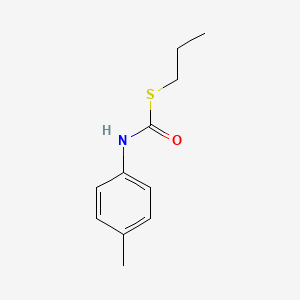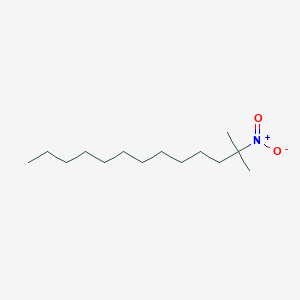
N-(3-aminopropanoyl)valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropanoyl)valine is a compound that belongs to the class of amino acid derivatives It is structurally characterized by the presence of a valine moiety linked to a 3-aminopropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropanoyl)valine can be achieved through several methods. One common approach involves the reaction of valine with 3-aminopropanoic acid under appropriate conditions. The reaction typically requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the valine and the 3-aminopropanoic acid.
Industrial Production Methods: Industrial production of this compound may involve microbial synthesis techniques. Microbial preparation methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. For instance, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase can be employed to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-aminopropanoyl)valine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the 3-aminopropanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbonyl group may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
N-(3-aminopropanoyl)valine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to amino acid metabolism and protein synthesis.
Industry: It may be used in the production of biodegradable polymers and other industrial materials .
Mecanismo De Acción
The mechanism of action of N-(3-aminopropanoyl)valine involves its interaction with specific molecular targets and pathways. For instance, it may influence mitochondrial function and oxidative stress by modulating the activity of enzymes involved in these processes. The compound can enhance mitochondrial biogenesis and dynamics, thereby improving mitochondrial function and reducing oxidative stress .
Comparación Con Compuestos Similares
Valine: An essential amino acid that is a key component of proteins.
Alanine: Another amino acid that is structurally similar to valine but with a different side chain.
Leucine and Isoleucine: Branched-chain amino acids that share structural similarities with valine.
Uniqueness: N-(3-aminopropanoyl)valine is unique due to the presence of the 3-aminopropanoyl group, which imparts distinct chemical and biological properties. This structural modification allows it to participate in specific reactions and interactions that are not possible with the parent amino acids .
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-(3-aminopropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
DVIZUEAPVZZYCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


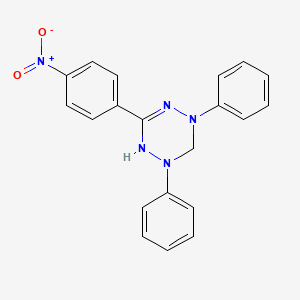

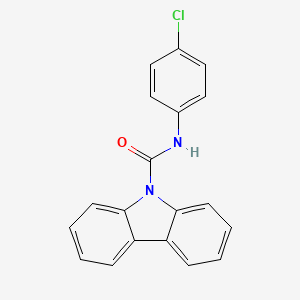
![2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11949174.png)
